Ethyl 2-bromo-4-methylpyrimidine-5-carboxylate
Overview
Description
Ethyl 2-bromo-4-methylpyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C8H9BrN2O2. This compound is part of the pyrimidine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4-methylpyrimidine-5-carboxylate typically involves the bromination of 4-methylpyrimidine-5-carboxylate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction conditions usually require a controlled temperature to avoid over-bromination and to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates can significantly improve the yield and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura coupling: This reaction involves the coupling of the brominated pyrimidine with boronic acids or esters in the presence of a palladium catalyst.
Reduction: The compound can be reduced to the corresponding 2-methylpyrimidine derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura coupling: Requires a palladium catalyst, a base such as potassium carbonate (K2CO3), and a solvent like tetrahydrofuran (THF) or ethanol.
Reduction: Conducted in an inert atmosphere using a strong reducing agent.
Major Products
Nucleophilic substitution: Produces various substituted pyrimidines depending on the nucleophile used.
Suzuki-Miyaura coupling:
Reduction: Results in the formation of 2-methylpyrimidine derivatives.
Scientific Research Applications
Ethyl 2-bromo-4-methylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-methylpyrimidine-5-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactionsThis reactivity makes it a versatile intermediate in the synthesis of compounds with diverse biological activities .
Comparison with Similar Compounds
Ethyl 2-bromo-4-methylpyrimidine-5-carboxylate can be compared with other brominated pyrimidines such as:
2-bromo-4-methylpyrimidine: Lacks the carboxylate group, making it less versatile in certain synthetic applications.
Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate: Similar structure but with different substitution patterns, leading to variations in reactivity and applications
The unique combination of the bromine atom and the carboxylate group in this compound enhances its utility as a synthetic intermediate, particularly in the development of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
ethyl 2-bromo-4-methylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-3-13-7(12)6-4-10-8(9)11-5(6)2/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFOJUWCXCEMTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1551414-19-7 | |
Record name | ethyl 2-bromo-4-methylpyrimidine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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